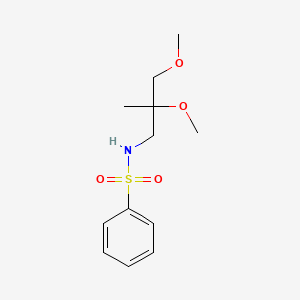

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

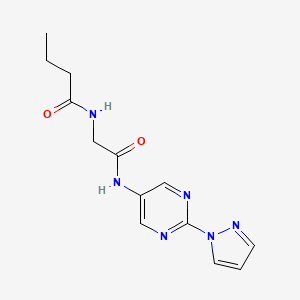

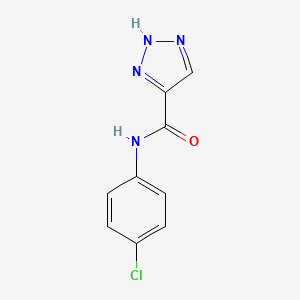

“N-(2,3-Dimethoxy-2-methylpropyl)benzenesulfonamide” is a chemical compound . It is a derivative of benzenesulfonamide , which is a compound containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular formula of “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide” is C12H18FNO4S . The average mass is 291.339 Da and the monoisotopic mass is 291.094055 Da .Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties. For example, Röver et al. (1997) detailed the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in metabolizing tryptophan into neuroactive compounds (Röver et al., 1997).

Antimicrobial and Enzyme Inhibition Activities

Abbasi et al. (2016) explored the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, assessing their antibacterial, α-glucosidase inhibition, and hemolytic studies. These compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains, indicating their potential as antimicrobial agents and enzyme inhibitors (Abbasi et al., 2016).

Anticancer Activity

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study highlighted the importance of the sulfonamide derivative in determining the complexes' interaction with DNA and their subsequent biological activities, showcasing the potential of sulfonamide derivatives in anticancer research (González-Álvarez et al., 2013).

Pharmacokinetics and Metabolism

Beconi et al. (2012) explored the metabolism and pharmacokinetics of JM6, a compound closely related to N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, in mice. Their findings clarified the metabolic pathways of JM6, contributing to a better understanding of its pharmacological profile and emphasizing the importance of comprehensive metabolic studies in drug development (Beconi et al., 2012).

Mécanisme D'action

Target of Action

The primary target of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . This protein plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide interacts with carbonic anhydrase IX by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to significant changes in the pH within the tumor cells, which can inhibit their growth and proliferation .

Result of Action

The inhibition of carbonic anhydrase IX by N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide results in a decrease in tumor cell proliferation . This can lead to a reduction in tumor size and potentially halt the progression of the disease .

Action Environment

The action of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH within the tumor cells can affect the compound’s efficacy Additionally, the stability of the compound may be affected by factors such as temperature and light exposure

Propriétés

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEHJIYNZBWKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)

![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)

![(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2965099.png)

![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)

![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)